molecular formula C8H5ClO2 B6351825 2-chloroterephthalaldehyde CAS No. 3217-19-4

2-chloroterephthalaldehyde

Cat. No.: B6351825
CAS No.: 3217-19-4
M. Wt: 168.57 g/mol
InChI Key: GWIWIPGOKVSQKR-UHFFFAOYSA-N
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Description

2-Chloroterephthalaldehyde is an organic compound with the molecular formula C8H5ClO2. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including material synthesis and medicinal chemistry .

Properties

IUPAC Name

2-chloroterephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIWIPGOKVSQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954037
Record name 2-Chlorobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-19-4
Record name Terephthalaldehyde, chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroterephthalaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT7HWM6FY
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Preparation Methods

2-Chloroterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloroterephthalic acid or its derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the chlorination of terephthalaldehyde using chlorine gas in the presence of a catalyst . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloroterephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2-chloroterephthalic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 2-chlorobenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Chloroterephthalaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroterephthalaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are determined by the structure of the compounds derived from it .

Comparison with Similar Compounds

Biological Activity

2-Chloroterephthalaldehyde is a compound of increasing interest in biological research due to its potential interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H6ClO2
  • Molecular Weight : 182.59 g/mol
  • Structure : The compound features a terephthalaldehyde backbone with a chlorine substituent at the 2-position.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Enzyme Interactions

In vitro studies have shown that this compound can inhibit key enzymes involved in neurotransmitter metabolism. For instance:

  • Monoamine Oxidase (MAO) Inhibition : The compound has demonstrated the ability to inhibit MAO, which is crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could potentially enhance neurotransmitter levels in the brain, providing therapeutic benefits for conditions such as depression and anxiety.

Receptor Binding Affinity

Binding assays indicate that this compound has moderate affinity for histamine receptors, particularly H3 receptors. This interaction suggests a role as an antagonist or inverse agonist, which could lead to applications in treating neurological disorders.

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in neuronal cell models exposed to oxidative stress. The results are summarized in the following table:

Treatment GroupCell Viability (%)Oxidative Stress Marker Reduction (%)
Control1000
Compound (10 µM)8540
Compound (50 µM)7060

These findings indicate that the compound significantly reduces cell death and oxidative damage.

Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of the compound by measuring cytokine production in macrophages:

CytokineControl (pg/mL)Compound (100 µM) (pg/mL)
TNF-α20080
IL-615050

The data suggest that treatment with this compound leads to a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory conditions.

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